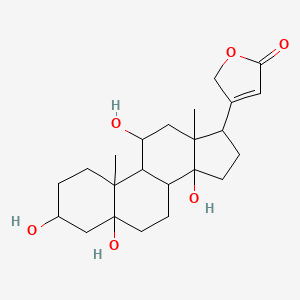

![molecular formula C36H58O8 B12299300 2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B12299300.png)

2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prosaikogenin G est un dérivé de glycoside hydrolysé des saikosaponines, qui sont les principaux composants bioactifs présents dans les racines de Bupleurum falcatum L. Ce composé est connu pour ses activités pharmacologiques et biologiques, en particulier ses effets anticancéreux .

Méthodes De Préparation

Prosaikogenin G est généralement préparé par hydrolyse enzymatique des saikosaponines. La saikosaponnine A et D sont purifiées à partir de l'extrait brut de Bupleurum falcatum L. en utilisant la chromatographie liquide haute performance préparative. Ces saikosaponines sont ensuite converties en saikogénine F via la prosaikogénine F, et en saikogénine G via la prosaikogénine G en utilisant la transformation enzymatique avec une activité élevée en β-glycosidase . Les enzymes BglPm et BglLk, clonées à partir de Paenibacillus mucilaginosus et Lactobacillus koreensis, présentent une bonne activité entre 30–37°C et un pH de 6,5–7,0 .

Analyse Des Réactions Chimiques

Prosaikogenin G subit diverses réactions chimiques, notamment l'hydrolyse et le clivage des glycosides. L'hydrolyse enzymatique des saikosaponines à l'aide de glycosidases recombinantes conduit à la formation de prosaikogénine G. Les réactifs courants utilisés dans ces réactions comprennent les enzymes β-glycosidase, et les conditions réactionnelles impliquent généralement des températures comprises entre 30–37°C et une plage de pH de 6,5–7,0 . Les principaux produits formés à partir de ces réactions sont la saikogénine F et la saikogénine G .

Applications de la recherche scientifique

Prosaikogenin G a été largement étudié pour ses propriétés anticancéreuses. Il a été démontré qu'il inhibait la croissance de lignées cellulaires de cancer du côlon humain, telles que HCT 116 . De plus, la prosaikogénine G présente des effets protecteurs sur les reins et il a été constaté qu'elle inhibait la prolifération des cellules mésangiales de rat induite par l'angiotensine II

Mécanisme d'action

Le mécanisme d'action de la prosaikogénine G implique l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses. Il cible des voies moléculaires spécifiques, notamment l'inhibition de la prolifération induite par l'angiotensine II dans les cellules mésangiales . Les effets anticancéreux du composé sont attribués à sa capacité à interférer avec les voies de signalisation cellulaire qui régulent la croissance et la survie cellulaires .

Applications De Recherche Scientifique

Prosaikogenin G has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of human colon cancer cell lines, such as HCT 116 . Additionally, prosaikogenin G exhibits protective effects on the kidneys and has been found to inhibit Angiotensin II-induced proliferation of rat mesangial cells

Mécanisme D'action

The mechanism of action of prosaikogenin G involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It targets specific molecular pathways, including the inhibition of Angiotensin II-induced proliferation in mesangial cells . The compound’s anti-cancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and survival .

Comparaison Avec Des Composés Similaires

Prosaikogenin G est similaire à d'autres dérivés de saikosaponnines, tels que la prosaikogénine F, la saikogénine F et la saikogénine G. Ces composés partagent des voies d'hydrolyse enzymatique similaires et présentent des activités biologiques comparables . La prosaikogénine G est unique en raison de ses propriétés anticancéreuses spécifiques et de sa capacité à inhiber la prolifération induite par l'angiotensine II .

Propriétés

IUPAC Name |

2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)

![5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)

![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)

![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)

![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)